molecular formula C22H30BF4N3O B6292792 (5aR,6S,9S,9aS)-2-Mesityl-6,11,11-trimethyl-5a,6,7,8,9,9a-hexahydro-4H-6,9-methanobenzo[b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium Tetrafluoroborate CAS No. 1037287-79-8

(5aR,6S,9S,9aS)-2-Mesityl-6,11,11-trimethyl-5a,6,7,8,9,9a-hexahydro-4H-6,9-methanobenzo[b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium Tetrafluoroborate

Cat. No.: B6292792
CAS No.: 1037287-79-8
M. Wt: 439.3 g/mol
InChI Key: IRHYLAAAFXJVMC-NMGWKEQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5aR,6S,9S,9aS)-2-Mesityl-6,11,11-trimethyl-5a,6,7,8,9,9a-hexahydro-4H-6,9-methanobenzo[b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium Tetrafluoroborate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of triazolo-oxazin-ium salts and is characterized by its mesityl and trimethyl substituents, which contribute to its stability and reactivity.

Scientific Research Applications

Chemical Synthesis and Derivatives

The synthesis of complex organic compounds often involves the creation of novel structures that can have various applications in medicinal chemistry, material science, and as intermediates in organic synthesis. For example, studies on the synthesis of bis(s-triazolo[3,4-b][1,3,4]thiadiazines) and bis(as-triazino[3,4-b][1,3,4]thiadiazines) derivatives from bis(α-bromo ketones) highlight the versatility of triazole and triazine derivatives in creating new compounds with potentially unique properties (Shaaban & Elwahy, 2012).

Antimicrobial and Pharmacological Activities

Triazole and triazine derivatives are frequently investigated for their biological activities, including antimicrobial and anticonvulsant properties. For instance, some newly synthesized 1,2,4-triazole derivatives were screened for their antimicrobial activities, showing that certain compounds possessed good or moderate activities against test microorganisms (Bektaş et al., 2007). Additionally, novel triazolo[4,3-a][1,4]benzodiazepines have been prepared and tested for anticonvulsant activity, with some compounds exhibiting excellent efficacy compared to standard drugs (Narayana et al., 2006).

Material Science and Molecular Structure

In material science, the synthesis of complex organic compounds like triazolo and triazine derivatives can lead to the development of new materials with unique physical and chemical properties. The molecular structure of these compounds, such as the synthesis and structural analysis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, contributes to the understanding of their potential applications in various fields (Hwang et al., 2006).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5aR,6S,9S,9aS)-2-Mesityl-6,11,11-trimethyl-5a,6,7,8,9,9a-hexahydro-4H-6,9-methanobenzo[b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium Tetrafluoroborate typically involves multi-step organic reactions. The key steps include the formation of the triazolo-oxazin-ium core, followed by the introduction of the mesityl and trimethyl groups. Common reagents used in these reactions include mesityl chloride, trimethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to

Properties

IUPAC Name

(11S)-11,14,14-trimethyl-5-(2,4,6-trimethylphenyl)-9-oxa-5,6-diaza-3-azoniatetracyclo[9.2.1.02,10.03,7]tetradeca-3,6-diene;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N3O.BF4/c1-13-9-14(2)18(15(3)10-13)25-12-24-17(23-25)11-26-20-19(24)16-7-8-22(20,6)21(16,4)5;2-1(3,4)5/h9-10,12,16,19-20H,7-8,11H2,1-6H3;/q+1;-1/t16?,19?,20?,22-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHYLAAAFXJVMC-NMGWKEQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C5CCC(C4OCC3=N2)(C5(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C5CC[C@](C4OCC3=N2)(C5(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30BF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.